molecular formula C13H12O3 B12896253 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one CAS No. 112936-03-5

1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one

Cat. No.: B12896253
CAS No.: 112936-03-5
M. Wt: 216.23 g/mol
InChI Key: WCOLFOJRDDQQEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone involves several steps. One common method includes the reaction of 2’,4’-dihydroxyacetophenone with isopropenyl magnesium bromide, followed by cyclization to form the benzofuran ring . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of 1-(5-oxo-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone.

    Reduction: Formation of 1-(5-hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanol.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone has several scientific research applications:

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Hydroxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone
  • 1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-7-yl)ethanone

Uniqueness

1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone is unique due to its specific substitution pattern on the benzofuran ring, which contributes to its distinct biological activities. Its ability to modulate multiple biological pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

112936-03-5

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

1-(5-hydroxy-2-prop-1-en-2-yl-1-benzofuran-6-yl)ethanone

InChI

InChI=1S/C13H12O3/c1-7(2)12-5-9-4-11(15)10(8(3)14)6-13(9)16-12/h4-6,15H,1H2,2-3H3

InChI Key

WCOLFOJRDDQQEN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=CC(=C(C=C2O1)C(=O)C)O

Origin of Product

United States

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